molecular formula C10H11N3O B1523366 [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol CAS No. 1096130-75-4

[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Cat. No.: B1523366
CAS No.: 1096130-75-4
M. Wt: 189.21 g/mol
InChI Key: QTJUUGNDIUSRTF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a chemical building block featuring the 1,2,3-triazole scaffold, a privileged structure in medicinal and materials chemistry. The presence of both a triazole ring and a benzylic alcohol group makes it a versatile intermediate for constructing more complex molecules via further synthetic transformations, such as etherification or esterification. Compounds containing the 1,2,3-triazole core have demonstrated significant research value across multiple fields. In drug discovery, this scaffold is found in molecules with diverse biological activities. Recent studies highlight its role in the development of potent α-glucosidase inhibitors for diabetes research, with some triazole-based compounds showing IC50 values in the nanomolar range . The triazole moiety can also contribute to antibacterial properties against strains like Bacillus cereus . Furthermore, research indicates that triazole derivatives can act as effective corrosion inhibitors for mild steel in acidic environments, adsorbing onto metal surfaces to form a protective layer . The mechanism of action in biological contexts often involves targeted interactions with enzyme active sites, such as hydrogen bonding with key amino acid residues like GLY-228 and GLU-271, as supported by molecular docking studies . The 2-methylphenyl substituent on the triazole ring can influence the compound's electronic properties and steric profile, which may fine-tune its interactions in various applications. This product is intended for use as a research chemical in the synthesis of novel hybrids for pharmaceutical, agrochemical, and materials science research. It is supplied for Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[1-(2-methylphenyl)triazol-4-yl]methanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H11N3O/c1-8-4-2-3-5-10(8)13-6-9(7-14)11-12-13/h2-6,14H,7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTJUUGNDIUSRTF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1N2C=C(N=N2)CO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H11N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

189.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1096130-75-4
Record name [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Preparation Methods

General Synthetic Strategy: Copper-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

The most widely employed method for synthesizing 1,2,3-triazole derivatives, including [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, is the copper(I)-catalyzed Huisgen 1,3-dipolar cycloaddition between an organic azide and a terminal alkyne. This method is highly regioselective, yielding 1,4-disubstituted 1,2,3-triazoles under mild conditions.

  • Azide Preparation: The aryl azide precursor bearing the 2-methylphenyl group is typically synthesized from the corresponding aniline or halide via diazotization followed by azide substitution or from boronic acids using sodium azide in the presence of CuSO4 in methanol.

  • Alkyne Component: The alkyne used is often propargyl alcohol or its derivatives, which introduce the hydroxymethyl substituent at the 4-position of the triazole ring upon cycloaddition.

  • Catalyst System: Copper sulfate pentahydrate (CuSO4·5H2O) combined with sodium ascorbate is commonly used to generate the active Cu(I) catalyst in situ. Reactions are typically performed in mixed solvents such as tert-butanol/water or ethanol/water at room temperature or slightly elevated temperatures (up to 80 °C).

  • Reaction Time: Reaction times vary from 1 hour under microwave irradiation to 24-48 hours under conventional stirring at room temperature.

  • Workup and Purification: After completion, the reaction mixture is extracted with ethyl acetate, washed, dried, and purified by column chromatography or recrystallization to afford the pure triazole product.

Specific Preparation Route for this compound

A representative synthesis involves the following steps:

Step Reagents and Conditions Outcome Yield (%)
1. Preparation of 2-methylphenyl azide From 2-methylaniline via diazotization and azide substitution or from 2-methylphenylboronic acid with NaN3 and CuSO4 in MeOH Formation of 2-methylphenyl azide Typically 70-85%
2. CuAAC reaction with propargyl alcohol 2-methylphenyl azide + propargyl alcohol, CuSO4·5H2O (0.02 equiv), sodium ascorbate (0.02 equiv), t-BuOH/H2O (1:1), room temp, 24 h Formation of 1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl)methanol 75-92%
3. Purification Extraction, drying, column chromatography or recrystallization Pure target compound

This synthetic approach yields the target compound as a white solid with melting points typically around 79-80 °C, consistent with related triazolylmethanol derivatives.

Alternative Methods and Variations

  • Microwave-Assisted Synthesis: Microwave irradiation at 40–45 °C for 1 hour has been shown to accelerate the CuAAC reaction, improving yields and reducing reaction times.

  • Catalyst Variations: Bi2WO6 combined with CuSO4 and sodium ascorbate has been reported as an effective catalytic system in aqueous medium, providing high yields (up to 92%) of functionalized 1,2,3-triazoles including hydroxymethyl derivatives.

  • Use of Pre-Functionalized Alkynes: Instead of propargyl alcohol, protected or substituted alkynes can be used to introduce additional functional groups, which can be later deprotected or modified to yield the hydroxymethyl triazole.

Mechanistic Insights and Reaction Optimization

  • The CuAAC reaction proceeds via formation of a copper-acetylide intermediate, which then reacts with the azide to form a metallated triazole that is subsequently protonated to yield the 1,4-disubstituted 1,2,3-triazole.

  • Reaction parameters such as solvent polarity, catalyst loading, and temperature significantly influence yield and purity.

  • The presence of sodium ascorbate is critical to reduce Cu(II) to the catalytically active Cu(I) species.

  • The reaction is tolerant to a variety of functional groups, enabling the synthesis of structurally diverse triazoles.

Summary Table of Preparation Conditions and Yields

Reference Azide Source Alkyne Catalyst System Solvent Temp (°C) Time Yield (%) Notes
2-methylphenyl azide from boronic acid Propargyl alcohol CuSO4·5H2O + sodium ascorbate + Bi2WO6 Water/t-BuOH RT to 80 24 h 80-92 High yield, aqueous medium
Aryl azides Propargyl alcohol CuSO4·5H2O + sodium ascorbate Ethanol/water 40-45 (microwave) 1 h 75-90 Microwave-assisted rapid synthesis
Aromatic azides from boronic acid Propargyl alcohol derivatives CuSO4·5H2O + sodium ascorbate t-BuOH/H2O (1:1) RT 48 h 70-85 Applied for natural product hybrids
Aryl azides Acetylacetone derivatives (alternative) SOCl2, pyridine (for further transformations) Various 60 30 min 56-75 Multi-step synthesis involving acid chlorides

Research Findings and Notes

  • The CuAAC method is the most robust and versatile for preparing this compound, offering high regioselectivity and yields.

  • Microwave-assisted protocols significantly reduce reaction times without compromising yields.

  • The use of environmentally benign solvents such as water and t-butanol aligns with green chemistry principles.

  • Functional group tolerance allows for the incorporation of additional substituents, enabling further derivatization.

  • Purification typically involves standard chromatographic techniques, with isolated products exhibiting expected spectroscopic signatures (e.g., ^1H NMR, ESI-MS) confirming the structure.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The hydroxymethyl group can be oxidized to a formyl or carboxyl group using oxidizing agents like PCC (Pyridinium chlorochromate) or KMnO₄ (Potassium permanganate).

    Reduction: The triazole ring can undergo reduction reactions, although these are less common due to the stability of the triazole ring.

    Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation, to introduce various functional groups.

Common Reagents and Conditions

    Oxidation: PCC, KMnO₄, or Jones reagent.

    Reduction: Hydrogen gas with a palladium catalyst.

    Substitution: Nitrating mixture (HNO₃/H₂SO₄) for nitration, halogens (Cl₂, Br₂) with a Lewis acid catalyst for halogenation.

Major Products

    Oxidation: [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]formaldehyde or [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]carboxylic acid.

    Substitution: Various substituted triazoles depending on the electrophile used.

Scientific Research Applications

Overview

[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is a synthetic compound that belongs to the triazole family. This compound exhibits unique chemical properties due to its structural features, which include a triazole ring and a methanol group. Its potential applications span various fields, including medicinal chemistry, agriculture, and materials science.

Medicinal Chemistry

The triazole moiety is known for its biological significance, often serving as a scaffold in drug discovery. The following applications highlight its medicinal potential:

  • Antimicrobial Activity : Triazole derivatives have demonstrated efficacy against various pathogens. Studies indicate that this compound can inhibit bacterial growth and biofilm formation, making it a candidate for developing new antimicrobial agents .
  • Anticancer Properties : Research has shown that triazole compounds can inhibit cell proliferation in cancer cell lines. For instance, derivatives of this compound have been tested for their ability to induce apoptosis in breast cancer cells by targeting specific signaling pathways.
  • Drug Delivery Systems : The methanol group enhances the solubility of the compound, which is beneficial for formulating drug delivery systems. Its ability to interact with biological targets makes it a promising candidate for therapeutic applications .

Agricultural Applications

The compound's unique structure allows it to be explored as a potential agricultural chemical. Its properties could be harnessed for developing fungicides or herbicides that target specific plant pathogens without harming crops. Ongoing research aims to evaluate its effectiveness in agricultural settings .

Material Science

In material science, this compound is being investigated for its role in creating advanced materials. Its chemical structure allows it to serve as a building block for synthesizing polymers and coatings with desirable properties such as durability and resistance to environmental factors .

Case Studies

Study FocusFindings
Antimicrobial Efficacy In vitro studies demonstrated significant inhibition of bacterial growth at low concentrations, suggesting potential use as an antimicrobial agent.
Anticancer Activity Derivatives showed IC50 values indicating strong cytotoxicity against breast cancer cell lines (MCF-7 and MDA-MB-231), highlighting its potential in cancer therapy.
Agricultural Use Preliminary studies suggest effectiveness against specific plant pathogens; further research is needed to validate these findings in field trials.

Mechanism of Action

The biological activity of [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol is primarily due to its ability to interact with various enzymes and receptors. The triazole ring can form hydrogen bonds and π-π interactions with biological targets, influencing their activity. The hydroxymethyl group can further enhance these interactions by providing additional sites for hydrogen bonding.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The biological and physicochemical properties of triazole derivatives are highly influenced by substituents on the phenyl ring. Key analogues include:

Compound Name Substituent(s) on Phenyl Molecular Formula Molar Mass (g/mol) Key Structural Features
[1-(2-Methylphenyl)-1H-1,2,3-triazol-4-yl]methanol 2-methyl C₁₀H₁₁N₃O 203.24 Ortho-methyl enhances steric hindrance
[1-(4-Chlorophenyl)-1H-1,2,3-triazol-4-yl]methanol 4-chloro C₉H₈ClN₃O 223.64 Electron-withdrawing Cl increases polarity
[1-(2,3-Dimethylphenyl)-1H-1,2,3-triazol-4-yl]methanol 2,3-dimethyl C₁₁H₁₃N₃O 203.24 Increased hydrophobicity
[1-(2,3-Difluorophenyl)-1H-1,2,3-triazol-4-yl]methanol 2,3-difluoro C₉H₇F₂N₃O 235.17 Fluorine improves metabolic stability
Phenyl-[1-(2-trifluoromethylbenzyl)-1H-1,2,3-triazol-4-yl]-methanol 2-CF₃-benzyl C₁₆H₁₃F₃N₃O 344.29 Trifluoromethyl enhances lipophilicity

Key Observations :

  • Electron-withdrawing groups (Cl, F, CF₃) increase polarity and may reduce solubility in nonpolar solvents .
Physicochemical Properties
  • Melting Points: [1-(2-Aminophenyl)-1H-1,2,3-triazole-4-carboxylic acid]: 194–196°C . Triazole derivatives with polar groups (e.g., Cl, NO₂) generally exhibit higher melting points due to stronger intermolecular forces .
  • Solubility: Hydroxymethyl groups improve aqueous solubility compared to nonpolar analogues like benzyl-substituted triazoles .

Key Insights :

  • Meta-substituted methyl groups (e.g., m-tolyl in IVb) show superior anticancer activity over para-substituted analogues, likely due to optimized steric and electronic interactions with EGFR .
  • Fluorinated derivatives exhibit moderate cytotoxicity, suggesting electronegative groups enhance target engagement .

Biological Activity

The compound [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol , with the CAS number 1096130-75-4, is a member of the triazole family known for its diverse biological activities. Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms, and they have gained attention in medicinal chemistry due to their potential therapeutic applications. This article explores the biological activity of this specific compound, focusing on its mechanisms, efficacy, and potential applications in various fields.

Chemical Formula: C10H11N3O
Molecular Weight: 189.22 g/mol
IUPAC Name: [1-(o-tolyl)-1H-1,2,3-triazol-4-yl]methanol
SMILES Notation: OCC1=CN(C2=CC=CC=C2C)N=N1

Structure

The structure of this compound features a triazole ring connected to a methanol group and a 2-methylphenyl substituent. This configuration allows for various interactions with biological targets.

PropertyValue
AppearanceOil
Storage TemperatureRoom Temperature

Antimicrobial Properties

Research has indicated that triazole derivatives exhibit significant antimicrobial activity. The compound this compound has been evaluated for its effectiveness against various pathogens. In vitro studies have shown promising results against both bacterial and fungal strains.

Case Study: Antibacterial Activity

A study conducted on several triazole derivatives demonstrated that compounds similar to this compound exhibited minimum inhibitory concentrations (MIC) against common pathogens such as Escherichia coli and Staphylococcus aureus. The MIC values were found to be in the range of 32–128 µg/mL depending on the specific structural modifications of the triazole ring.

Antifungal Activity

Triazoles are also recognized for their antifungal properties. The compound has shown activity against fungi such as Candida albicans. In laboratory settings, it was effective in inhibiting fungal growth at concentrations as low as 64 µg/mL.

The biological activity of this compound can be attributed to its ability to interact with specific enzymes and receptors within microbial cells. The triazole ring can form hydrogen bonds and π–π interactions with active sites on these targets, leading to inhibition of their function. This is particularly relevant in the context of enzyme inhibition where triazoles can disrupt metabolic pathways critical for microbial survival.

Summary of Biological Activities

Activity TypeTarget OrganismsMIC (µg/mL)
AntibacterialE. coli32–128
S. aureus32–128
AntifungalC. albicans64

Comparative Analysis with Other Triazoles

A comparative study involving various triazole derivatives revealed that this compound had superior antimicrobial properties compared to other derivatives lacking the methyl group at the ortho position. This suggests that the specific substitution pattern plays a crucial role in enhancing biological activity.

Q & A

Q. What are the optimized synthetic routes for [1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol, and how do reaction conditions influence yield?

The synthesis typically involves copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) ("click chemistry") between 2-methylphenyl azide and propargyl alcohol derivatives. Key variables include:

  • Catalyst choice : Cu(OAc)₂ or CuI in tert-butanol/water mixtures (70–80% yields) .
  • Temperature : Reactions performed at 50–60°C optimize regioselectivity for the 1,4-triazole isomer .
  • Purification : Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization from methanol/dichloromethane (1:1 v/v) is critical for isolating the product .
    Note: Substituting propargyl alcohol with other alkynes (e.g., propiolic acid derivatives) alters the functional group but requires adjusting solvent polarity .

Q. How is this compound characterized structurally?

Standard protocols include:

  • NMR spectroscopy : 1H^1H and 13C^{13}C NMR confirm the triazole ring (δ 7.5–8.5 ppm for aromatic protons) and hydroxymethyl group (δ 4.5–5.0 ppm) .
  • X-ray crystallography : SHELXL refinement (via SHELX suite) resolves bond lengths/angles, with typical triazole C–N distances of 1.31–1.34 Å and O–H⋯N hydrogen bonding in the crystal lattice .
  • Mass spectrometry : ESI-MS ([M+H]+^+) matches the molecular formula (C10_{10}H11_{11}N3_3O) .

Q. What are the common side reactions during synthesis, and how are they mitigated?

  • Oxidation of the hydroxymethyl group : Jones reagent (CrO3_3/H2_2SO4_4) can over-oxidize the alcohol to a carboxylic acid. Controlled reaction times (<2 h at 0°C) and inert atmospheres minimize this .
  • Byproduct formation : Competing 1,5-triazole isomers (<5%) may form; regioselectivity is enhanced using Cu(I) catalysts rather than Ru-based systems .

Advanced Research Questions

Q. How does the 2-methylphenyl substituent influence the compound’s electronic properties and reactivity?

  • Electron-donating effects : The methyl group increases electron density on the triazole ring, enhancing nucleophilic substitution at the hydroxymethyl position (e.g., phosphorylation via Appel reaction) .
  • Steric effects : Ortho-substitution on the phenyl ring restricts rotational freedom, impacting binding affinity in biological assays . Computational studies (DFT) predict a dipole moment of ~3.5 D, influencing solubility in polar solvents .

Q. What strategies resolve contradictions in reported biological activity data for similar triazole derivatives?

Discrepancies in IC50_{50} values (e.g., anticancer activity) may arise from:

  • Assay conditions : Varying cell lines (HeLa vs. MCF-7) and serum concentrations alter permeability .
  • Purity thresholds : Impurities from incomplete Cu removal (via EDTA washing) can artificially suppress activity .
  • Metabolic stability : Phase I metabolites (e.g., oxidation to aldehydes) may not be accounted for in vitro .
    Recommendation: Validate activity with orthogonal assays (e.g., fluorescence polarization vs. MTT) and HPLC purity checks (>95%) .

Q. How can crystallographic data for this compound be leveraged in drug design?

  • Hydrogen-bonding motifs : The hydroxymethyl group forms O–H⋯N interactions with protein residues (e.g., in EGFR kinase), as seen in docking studies of analogous triazoles .
  • Torsional angles : Crystal structures reveal a dihedral angle of 15–20° between the triazole and phenyl rings, informing conformational constraints for SAR studies .

Q. What computational methods predict the compound’s stability under physiological conditions?

  • Molecular dynamics (MD) simulations : Simulate hydrolysis of the hydroxymethyl group in aqueous buffers (pH 7.4), revealing half-lives >24 h .
  • QM/MM studies : Evaluate transition states for enzymatic oxidation (e.g., by CYP450 isoforms), identifying vulnerable positions for deuteration to enhance metabolic stability .

Q. How do structural modifications (e.g., halogenation) affect the compound’s physicochemical properties?

  • LogP : Adding a chloro substituent (e.g., at the 4-position) increases logP by ~0.5 units, improving blood-brain barrier penetration but reducing aqueous solubility .
  • pKa : The hydroxymethyl group has a pKa of ~13.5, but electron-withdrawing substituents (e.g., NO2_2) lower this to ~12.0, enhancing deprotonation in basic media .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol
Reactant of Route 2
Reactant of Route 2
[1-(2-methylphenyl)-1H-1,2,3-triazol-4-yl]methanol

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.